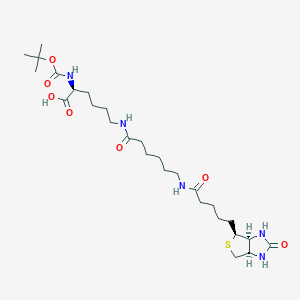
N2-t-Boc-N6-(biotinamido-6-N-caproylamido)lysine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of N2-t-Boc-N6-(biotinamido-6-N-caproylamido)lysine and related compounds involves multi-step processes, including the acylation of the ε-amino group of lysine with biotin and caproic acid derivatives, followed by the protection of the amino group with a Boc group. This method allows for the targeted insertion of biotin into peptides, enhancing their utility in biochemical assays. For example, Davies and Al-Jamri (2002) synthesized Boc-protected lysine building blocks using diethylene triamine pentaacetic acid (DTPA), a method that could be adapted for the synthesis of N2-t-Boc-N6-(biotinamido-6-N-caproylamido)lysine by replacing DTPA with biotin and caproyl derivatives (Davies & Al-Jamri, 2002).
Aplicaciones Científicas De Investigación
“N2-t-Boc-N6-(biotinamido-6-N-caproylamido)lysine” is a specialty product for proteomics research . Proteomics is a branch of biology that studies proteins, their structures, and their functions. This compound is likely used in the process of protein biotinylation .
Protein biotinylation is a biochemical technique that involves the covalent bonding of biotin, a water-soluble B-vitamin, to specific proteins . Biotin acts as a unique tag, enabling researchers to selectively mark and manipulate proteins for a wide array of applications in molecular biology, biochemistry, and other scientific disciplines .
The process of protein biotinylation typically involves the application of chemical reagents or enzymatic procedures to attach biotin to target proteins . Once proteins bear the biotin label, they become readily detectable, isolatable, and amenable to study in diverse experimental contexts .
A pivotal feature of biotin is its robust affinity for avidin and streptavidin proteins, allowing for the precise binding of biotinylated proteins to these molecules . This attribute is often harnessed in detection and purification methodologies .
“N2-t-Boc-N6-(biotinamido-6-N-caproylamido)lysine” is a specialty product for proteomics research . Here are some potential applications:
-
Protein Labeling : This compound can be used for the biotinylation of proteins. Biotinylation is a process where biotin is attached to proteins, which can then be detected and isolated for further study .
-
Protein Purification : The strong affinity between biotin and avidin or streptavidin proteins can be exploited for the purification of biotinylated proteins .
-
Cell Surface Labeling : Biotinylated proteins can be used to study cell surface proteins. This can help in understanding cell signaling, protein-protein interactions, and other cellular processes .
-
Immunoassays : Biotinylated proteins can be used in immunoassays such as ELISA (Enzyme-Linked Immunosorbent Assay) for the detection and quantification of various biomolecules .
-
Microscopy and Imaging : Biotinylated proteins can be used in fluorescence microscopy and other imaging techniques to visualize cellular structures and processes .
-
Drug Delivery : Biotinylated proteins can be used in targeted drug delivery systems. The biotin moiety can bind to receptors on the target cells, allowing for the selective delivery of drugs .
“N2-t-Boc-N6-(biotinamido-6-N-caproylamido)lysine” is a specialty product for proteomics research . Here are some potential applications:
-
Protein Labeling : This compound can be used for the biotinylation of proteins. Biotinylation is a process where biotin is attached to proteins, which can then be detected and isolated for further study .
-
Protein Purification : The strong affinity between biotin and avidin or streptavidin proteins can be exploited for the purification of biotinylated proteins .
-
Cell Surface Labeling : Biotinylated proteins can be used to study cell surface proteins. This can help in understanding cell signaling, protein-protein interactions, and other cellular processes .
-
Immunoassays : Biotinylated proteins can be used in immunoassays such as ELISA (Enzyme-Linked Immunosorbent Assay) for the detection and quantification of various biomolecules .
-
Microscopy and Imaging : Biotinylated proteins can be used in fluorescence microscopy and other imaging techniques to visualize cellular structures and processes .
-
Drug Delivery : Biotinylated proteins can be used in targeted drug delivery systems. The biotin moiety can bind to receptors on the target cells, allowing for the selective delivery of drugs .
Direcciones Futuras
Propiedades
IUPAC Name |
(2S)-6-[6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexanoylamino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H47N5O7S/c1-27(2,3)39-26(38)31-18(24(35)36)11-8-10-16-29-21(33)13-5-4-9-15-28-22(34)14-7-6-12-20-23-19(17-40-20)30-25(37)32-23/h18-20,23H,4-17H2,1-3H3,(H,28,34)(H,29,33)(H,31,38)(H,35,36)(H2,30,32,37)/t18-,19-,20-,23-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPJWUKCJHUOTJU-MXBUBSDBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCCCNC(=O)CCCCCNC(=O)CCCCC1C2C(CS1)NC(=O)N2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CCCCNC(=O)CCCCCNC(=O)CCCC[C@H]1[C@@H]2[C@H](CS1)NC(=O)N2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H47N5O7S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90676258 |
Source


|
| Record name | N~2~-(tert-Butoxycarbonyl)-N~6~-[6-({5-[(3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanoyl}amino)hexanoyl]-L-lysine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90676258 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
585.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N2-t-Boc-N6-(biotinamido-6-N-caproylamido)lysine | |
CAS RN |
102910-26-9 |
Source


|
| Record name | N~2~-(tert-Butoxycarbonyl)-N~6~-[6-({5-[(3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanoyl}amino)hexanoyl]-L-lysine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90676258 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

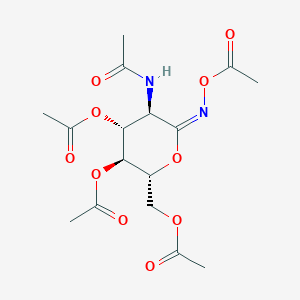

![Disodium;[3-[hydroxy(oxido)phosphoryl]oxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl hydrogen phosphate](/img/structure/B1139664.png)

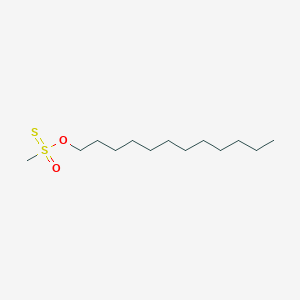
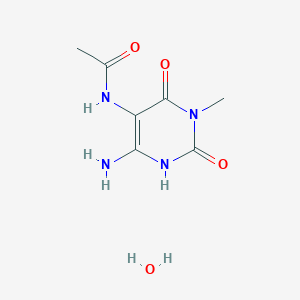

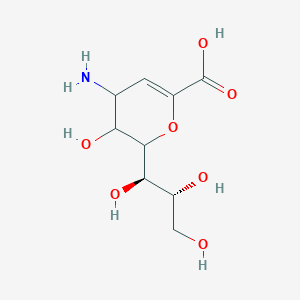

![[(2R,3R,4S,5R,6R)-4,5,6-triacetyloxy-3-[(2S,3R,4S,5S,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl acetate](/img/structure/B1139677.png)
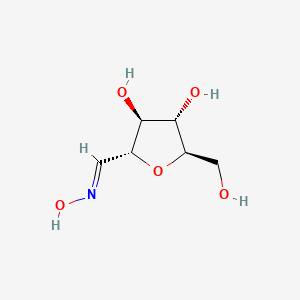
![(E)-4-[(2R,4R,5S,6R)-2-hydroxy-2-[(2S,3R,4S)-3-hydroxy-4-[(2R,3S,4E,6E,9S,10S,11R,12E,14E)-10-hydroxy-3-methoxy-7,9,11,13,15-pentamethyl-16-oxo-1-oxacyclohexadeca-4,6,12,14-tetraen-2-yl]pentan-2-yl]-5-methyl-6-propan-2-yloxan-4-yl]oxy-4-oxobut-2-enoic acid](/img/structure/B1139682.png)

